molecular formula C19H18N2OS B2574511 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 450348-61-5

1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2574511
CAS No.: 450348-61-5
M. Wt: 322.43
InChI Key: XGJYWCFKIPIARS-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a complex organic compound featuring an indole ring system. Indoles are significant heterocyclic structures found in many natural products and pharmaceuticals due to their diverse biological activities

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole core is valuable in the construction of pharmaceuticals and other biologically active compounds.

Biology: Biologically, 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone may exhibit activity against various biological targets. Its potential as a therapeutic agent is being explored, particularly in the context of neurological disorders and inflammation.

Medicine: In medicine, the compound's derivatives could be developed into drugs with specific therapeutic effects. Research is ongoing to determine its efficacy and safety profile in clinical settings.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.

  • Reduction reactions might involve hydrogenation using palladium on carbon.

  • Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride.

Major Products Formed:

Mechanism of Action

The mechanism by which 1-(indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

  • 1-(Indolin-1-yl)ethan-1-one: A simpler indole derivative without the thioether group.

  • 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines: Another indole derivative with potential as a norepinephrine reuptake inhibitor.

Uniqueness: 1-(Indolin-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone stands out due to its unique combination of the indole core, thioether group, and methylation. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-20-12-18(15-7-3-5-9-17(15)20)23-13-19(22)21-11-10-14-6-2-4-8-16(14)21/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYWCFKIPIARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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